Ethyl 3-fluoro-2-methylbenzoylformate
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Overview
Description
Preparation Methods
Ethyl 3-fluoro-2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3-fluoro-2-methylbenzoylformate undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Ethyl 3-fluoro-2-methylbenzoylformate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity . The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with target proteins or other biomolecules .
Comparison with Similar Compounds
Ethyl 3-fluoro-2-methylbenzoylformate can be compared with other similar compounds, such as:
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate: Similar ester structure but with different substituents, leading to variations in reactivity and biological activity.
Methyl 2-chloro-6-fluoro-3-formylbenzoate: Contains both chlorine and fluorine atoms, which can influence its chemical properties and applications.
Methyl 2-methoxy-3-methylbenzoate: Similar ester but with a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDYQORCXOFUMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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